
Benzoxonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxonium chloride is a quaternary ammonium compound widely used as an antiseptic and disinfectant. It is known for its high efficacy, low toxicity, and thermal stability, making it a popular choice for skin disinfection and the prevention of infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxonium chloride can be synthesized through the reaction of benzyl chloride with dodecylamine, followed by the addition of ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, this compound chloride is produced in large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzoxonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl alcohol and other oxidation products.
Reduction: Reduction reactions can convert this compound chloride into benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzoxonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of antimicrobial properties and biofilm disruption.
Medicine: Utilized as an antiseptic in wound care and skin disinfection.
Industry: Applied in the formulation of disinfectants and cleaning agents
Mechanism of Action
The mechanism of action of benzoxonium chloride involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used as an antiseptic in oral care products.
Chlorhexidine: A widely used disinfectant and antiseptic
Uniqueness
Benzoxonium chloride stands out due to its high thermal stability and low toxicity, making it suitable for a broader range of applications compared to other similar compounds .
Properties
CAS No. |
23884-64-2 |
|---|---|
Molecular Formula |
C23H42NO2+ |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
benzyl-dodecyl-bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C23H42NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3/q+1 |
InChI Key |
BTAFSOGRDASALR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |
Key on ui other cas no. |
23884-64-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


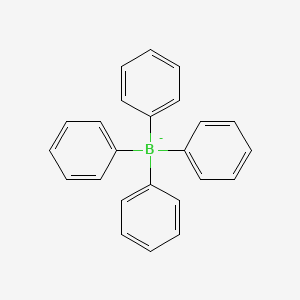
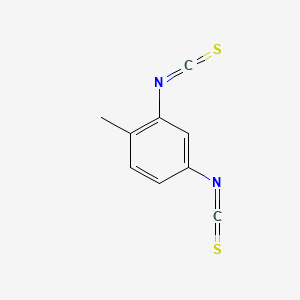
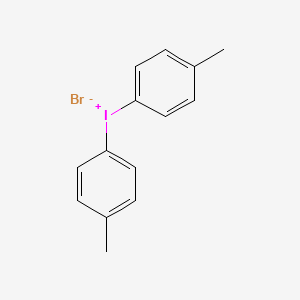
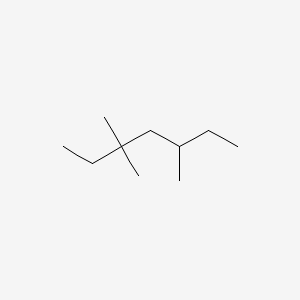

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)
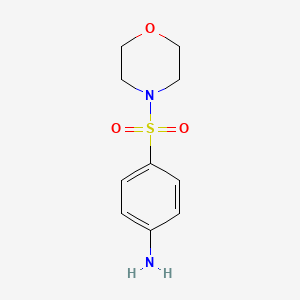

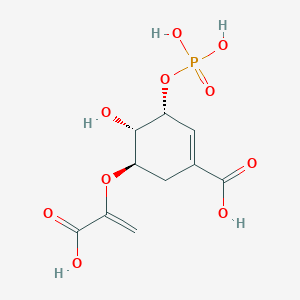
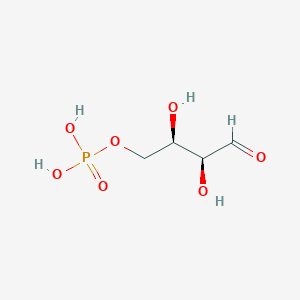
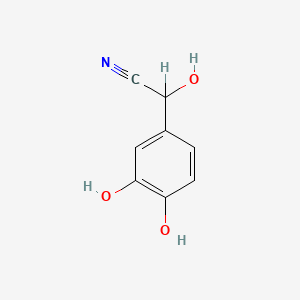

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)

